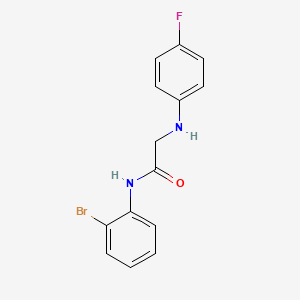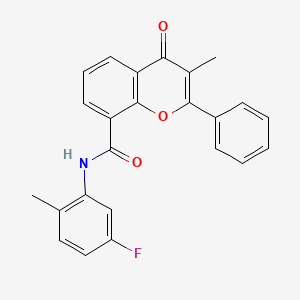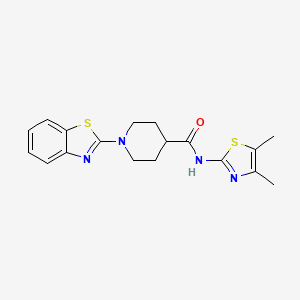
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a fluoroanilino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromoaniline and 4-fluoroaniline as the primary starting materials.
Acylation Reaction: The 2-bromoaniline undergoes an acylation reaction with acetic anhydride to form N-(2-bromophenyl)acetamide.
Coupling Reaction: The N-(2-bromophenyl)acetamide is then coupled with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Pathways Involved: The specific pathways affected depend on the biological context and the target molecules.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-(4-fluoroanilino)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-bromophenyl)-2-(4-chloroanilino)acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide is unique due to the combination of bromine and fluorine atoms in its structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-12-3-1-2-4-13(12)18-14(19)9-17-11-7-5-10(16)6-8-11/h1-8,17H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSULGBPZMBBPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-cyanoethyl)pyrazol-3-yl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7672738.png)
![N-[2-(2-methylpyrazol-3-yl)ethyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672745.png)
![5-Fluoro-1-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyridin-2-one](/img/structure/B7672749.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-3-ylmethyl)amino]acetamide](/img/structure/B7672755.png)
![4-[(1-Phenyl-1,2,4-triazol-3-yl)methylsulfonyl]butanenitrile](/img/structure/B7672766.png)
![5-Fluoro-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridin-2-one](/img/structure/B7672773.png)
![6-chloro-N-[(2-methylpyrimidin-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672782.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7672822.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672825.png)
![5-[4-(dimethylamino)pyridine-2-carbonyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7672832.png)
![N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7672836.png)
![5-[(N-ethylanilino)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7672839.png)
